2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid

Description

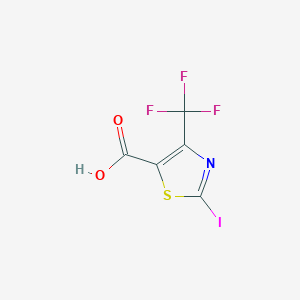

2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid is a halogenated thiazole derivative characterized by an iodine atom at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid (-COOH) substituent at position 5 of the thiazole ring.

Properties

Molecular Formula |

C5HF3INO2S |

|---|---|

Molecular Weight |

323.03 g/mol |

IUPAC Name |

2-iodo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C5HF3INO2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H,11,12) |

InChI Key |

CCVGIZNDXHPUKD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(S1)I)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution Products: Derivatives with various functional groups replacing the iodine atom.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiazolidines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Derivatives of thiazole compounds, including 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, some thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain strains of Staphylococcus spp. and Enterococcus faecalis, showcasing their potential as antimicrobial agents .

Anti-Diabetic Properties : Thiazole derivatives have also been investigated for their protective effects against diabetes mellitus. Studies have shown that compounds similar to this compound can attenuate hyperglycemia and improve insulin sensitivity through antioxidant and anti-inflammatory mechanisms. In animal models, these compounds have been effective in reversing biochemical markers associated with diabetes, suggesting their therapeutic potential in managing type 2 diabetes .

Agricultural Applications

Herbicide Safeners : The compound has been identified as a potential herbicide safener, which protects crops from the phytotoxic effects of herbicides. Thiazole-5-carboxylic acid derivatives can mitigate the harmful effects of various herbicides on crop plants, particularly maize. This application is crucial for enhancing crop resilience and ensuring successful agricultural practices in the presence of chemical weed control .

Fungicides : There is evidence that thiazole derivatives possess fungicidal properties. These compounds can be utilized to combat fungal pathogens affecting crops, thereby improving yield and quality. The ability to enhance plant defense mechanisms against fungal infections makes these compounds valuable in agricultural biotechnology .

Case Studies

- Antimicrobial Efficacy : A study on thiazole derivatives reported that specific modifications to the thiazole ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The most active compound exhibited potent activity compared to traditional antibiotics, indicating its potential as a new class of antimicrobial agents .

- Diabetes Management : In a controlled study involving diabetic rats, administration of a thiazole derivative led to significant improvements in glucose tolerance and insulin sensitivity. Histopathological examinations revealed that treatment with these compounds restored normal morphology to pancreatic islets, highlighting their therapeutic promise in diabetes management .

- Crop Protection Trials : Field trials using thiazole-based safeners demonstrated reduced phytotoxicity when applied alongside herbicides. This dual application not only protected the crops but also maintained effective weed control, underscoring the importance of these compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways.

Material Science: The compound’s electronic properties, such as electron affinity and conductivity, are exploited in the design of electronic devices.

Agricultural Chemistry: The compound may act as an inhibitor of specific enzymes in pests or weeds, leading to their death or growth inhibition.

Comparison with Similar Compounds

Structural Analogs in the Thiazole Carboxylic Acid Family

The following table summarizes key analogs, their substituents, and properties:

Key Differences in Substituents and Reactivity

Halogen Substituents :

- Iodine (Target Compound) : Facilitates Ullmann or Suzuki-Miyaura couplings due to its large atomic radius and moderate electronegativity.

- Chlorine (CAS 72850-61-4) : More electronegative, enhancing electrophilic substitution but less effective in cross-coupling compared to iodine .

- Methyl (CAS 117724-63-7) : Electron-donating; reduces ring acidity but improves stability .

Trifluoromethyl Group :

Efficiency and Scalability

- Ethyl trifluoroacetoacetate-based routes (e.g., for CAS 117724-63-7) are favored for scalability due to commercially available starting materials and high conversion rates .

- Halogenation steps (e.g., bromine or thionyl chloride) require careful control to avoid over-halogenation, as seen in the synthesis of 2,2-dibromo intermediates .

Biological Activity

2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C6H3F3IN1O2S. Its unique structure, characterized by the presence of a trifluoromethyl group and an iodine atom, contributes to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H3F3IN1O2S |

| Molecular Weight | 302.06 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

Case Study:

A study on novel thiazole derivatives demonstrated that certain modifications led to enhanced antimicrobial potency, suggesting that the introduction of electron-withdrawing groups like trifluoromethyl can significantly improve activity against resistant strains .

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. For example, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Table: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Reference Compound (Tamoxifen) | MCF-7 | 10.38 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to cell death in pathogens and tumor cells.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of thiazole derivatives, which is crucial for their biological activity. Modifications in the thiazole ring or substitution patterns can lead to significant changes in potency and selectivity against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.